3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromones, which are known for their diverse biological activities. This compound features a bromophenyl group at the third position and a methoxy group at the seventh position of the chromone ring. Chromones are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers and liquid crystals for advanced material applications.
Biology
Antimicrobial: Exhibits activity against certain bacterial and fungal strains.
Antioxidant: Scavenges free radicals and protects cells from oxidative stress.
Medicine
Anti-inflammatory: Reduces inflammation by inhibiting specific enzymes and pathways.
Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth.
Industry
Dye and Pigment Production: Used as a precursor in the synthesis of dyes and pigments.
Pharmaceuticals: Incorporated into drug formulations for its therapeutic properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition affects normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
For example, indole derivatives have been associated with the modulation of oxidative stress pathways . They can affect the production of reactive oxygen species (ROS), which are produced through routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)-7-methoxychromen-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve impulse transmission. Additionally, 3-(4-Bromophenyl)-7-methoxychromen-4-one has been shown to interact with reactive oxygen species (ROS), reducing oxidative stress by scavenging free radicals . This antioxidant property is crucial in protecting cells from oxidative damage.
Cellular Effects
The effects of 3-(4-Bromophenyl)-7-methoxychromen-4-one on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic signaling, which may have therapeutic implications for neurodegenerative diseases . In cancer cells, 3-(4-Bromophenyl)-7-methoxychromen-4-one has demonstrated the ability to induce apoptosis, a programmed cell death mechanism, by modulating cell signaling pathways and gene expression . This compound also influences cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-7-methoxychromen-4-one exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound interacts with ROS, neutralizing them and preventing oxidative damage to cellular components . The modulation of gene expression by 3-(4-Bromophenyl)-7-methoxychromen-4-one involves the activation or inhibition of transcription factors, which regulate the expression of genes involved in apoptosis and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-7-methoxychromen-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to 3-(4-Bromophenyl)-7-methoxychromen-4-one can lead to sustained inhibition of acetylcholinesterase and persistent antioxidant effects . The degradation products of the compound may have different biological activities, which need to be considered in long-term experiments.
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-7-methoxychromen-4-one vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity . The threshold dose for these toxic effects varies among different animal species, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
3-(4-Bromophenyl)-7-methoxychromen-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of 3-(4-Bromophenyl)-7-methoxychromen-4-one with metabolic enzymes can also affect the levels of other metabolites, thereby influencing metabolic flux within cells .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-7-methoxychromen-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 3-(4-Bromophenyl)-7-methoxychromen-4-one in specific tissues depend on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-7-methoxychromen-4-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the mitochondria, where it exerts its antioxidant effects by scavenging ROS . The targeting of 3-(4-Bromophenyl)-7-methoxychromen-4-one to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to these locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-4-chromanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-7-hydroxychromen-4-one.
Reduction: Formation of 3-(phenyl)-7-methoxychromen-4-one.
Substitution: Formation of 3-(4-aminophenyl)-7-methoxychromen-4-one or 3-(4-thiophenyl)-7-methoxychromen-4-one.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-containing compound with applications in liquid crystal polymers.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal and antimicrobial activities.
Uniqueness
3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one stands out due to its unique combination of a bromophenyl and methoxy group on the chromone scaffold, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWWCVRYXWSAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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